molecular formula C12H26O4 B3317494 Tripropylene glycol monopropyl ether CAS No. 96077-04-2

Tripropylene glycol monopropyl ether

Cat. No. B3317494
CAS RN: 96077-04-2
M. Wt: 234.33 g/mol
InChI Key: JKEHLQXXZMANPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropylene glycol monopropyl ether is a colorless liquid with a mild, pleasant odor . It is completely miscible with a wide variety of organic products and water . This solubility for a wide range of organic products is due to the presence of the hydroxyl, ether, and alkyl group in the molecule .


Synthesis Analysis

Tripropylene glycol monopropyl ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals .


Molecular Structure Analysis

The molecular formula of Tripropylene glycol monopropyl ether is C12H26O4 . Its IUPAC Standard InChI is InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3 .


Chemical Reactions Analysis

Tripropylene glycol monopropyl ether may react violently with strong oxidizing agents . It may generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents . It may initiate the polymerization of isocyanates and epoxides .


Physical And Chemical Properties Analysis

Tripropylene glycol monopropyl ether is a colorless liquid with an ether-like odor at room temperature . It has a flash point of 124°C (255°F) . The boiling and freezing points of Tripropylene glycol monopropyl ether are 242.8°C (469°F) and -77.8°C (-108°F) respectively .

Scientific Research Applications

Solvent in Resins and Coatings

Tripropylene glycol monopropyl ether is used as a solvent in resins . It helps in dissolving the resin, making it easier to apply on various surfaces. It is also used in coatings, where it helps in enhancing the application properties and the final appearance of the coatings .

Dyeing Textiles and Leather

This compound is used in the dyeing process for textiles and leather . It acts as a carrier, helping the dye penetrate deeper into the material, resulting in a more vibrant and long-lasting color .

Cosmetics Industry

In the cosmetics industry, tripropylene glycol monopropyl ether is used as a solvent . It helps in dissolving other ingredients, enhancing the texture and consistency of the products .

Fuel Additive

Tripropylene glycol monopropyl ether is used as a fuel additive to minimize particulate matter emission . This helps in reducing air pollution and improving the efficiency of the fuel .

Preparation of Water-Mimicking Non-Aqueous Ionic Liquids

This compound is used to prepare water-mimicking non-aqueous ionic liquids for enzyme compatibility in the trans-esterification process . This process is crucial in the production of biodiesel .

Detergent and Personal Care Products

Tripropylene glycol monopropyl ether is used in detergent and personal care products . It provides alcohol and amine characteristics, which are beneficial in these applications .

Textile Finishing and Wood Treating Products

This compound is used in textile finishing and wood treating products . It helps in enhancing the durability and appearance of these materials .

Corrosion Prevention

Tripropylene glycol monopropyl ether is used in oil well and metalworking products for corrosion prevention . It acts as a building block in the manufacture of triazine-based corrosion inhibitors .

Safety and Hazards

Tripropylene glycol monopropyl ether is of low acute toxicity by all routes of exposure . It may cause temporary slight eye irritation . Prolonged and repeated skin contact with excessive amounts of Tripropylene glycol monopropyl ether may cause kidney damage .

Future Directions

Glycol ethers, including Tripropylene glycol monopropyl ether, are a broad class of commodity chemicals that find use in numerous applications . They are commonly used as ingredients in paints and coatings, cleaning products, and personal care products . With their unique properties, they are a popular alternative to traditional oxygenated solvents such as ketones, ethers, and alcohols . As regulations and consumer demands evolve, the use of glycol ethers in various industries may continue to expand.

Mechanism of Action

Target of Action

Tripropylene Glycol Monopropyl Ether (TPGME) is primarily used as a cosolvent in water-based coatings and cleaners . It does not have a specific biological target as it is not designed to interact with biological systems in the same way that a drug or pesticide might. Instead, its role is to enhance the performance of products by improving solubility, reducing surface tension, and aiding in the formation of a uniform product.

Mode of Action

The mode of action of TPGME is largely physical rather than biochemical. As a cosolvent, it helps to dissolve other substances and improve the overall performance of a product. It can also lower the surface tension of liquids, which can improve the spreading and wetting properties of a product .

Result of Action

As a cosolvent, the primary result of TPGME’s action is the improved performance of the products in which it is used. This can include better solubility of other ingredients, improved spreading and wetting properties, and a more uniform final product .

Action Environment

The action of TPGME can be influenced by various environmental factors. For example, its solvency power can be affected by temperature and the presence of other solvents. Its stability can also be influenced by exposure to light, heat, and air. Tpgme is generally considered to be stable under normal storage conditions .

properties

IUPAC Name

1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEHLQXXZMANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C)OCC(C)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS]
Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripropylene glycol propyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19024
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Tripropylene glycol monopropyl ether

CAS RN

96077-04-2
Record name Tripropylene glycol mono-n-propyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096077042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tri(propylene glycol) propyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripropylene glycol monopropyl ether
Reactant of Route 2
Reactant of Route 2
Tripropylene glycol monopropyl ether
Reactant of Route 3
Reactant of Route 3
Tripropylene glycol monopropyl ether
Reactant of Route 4
Reactant of Route 4
Tripropylene glycol monopropyl ether
Reactant of Route 5
Reactant of Route 5
Tripropylene glycol monopropyl ether
Reactant of Route 6
Reactant of Route 6
Tripropylene glycol monopropyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.